Phosphorous Acid Trioleyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphorous Acid Trioleyl Ester is a biomedical ingredient utilized for the treatment of various diseases . It exhibits potential applications in drug formulations, possessing therapeutic effects against chronic conditions such as cancer and neurodegenerative disorders . With its unique chemical properties, this compound aids in delivering targeted drug therapy and enhancing drug solubility, making it crucial in the development of advanced pharmaceuticals for improved patient care .

Synthesis Analysis

Phosphite and phosphonite esters are synthesized by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . The reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .Molecular Structure Analysis

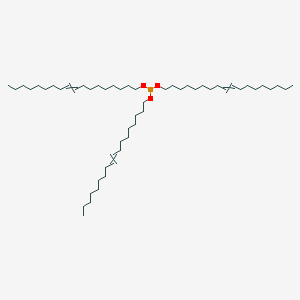

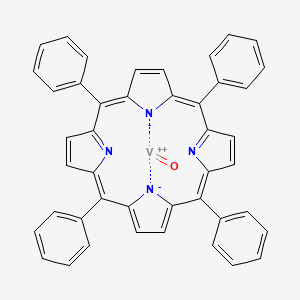

The molecular formula of Phosphorous Acid Trioleyl Ester is C54H105O3P . The InChI key is QULKPMBZSVVAJM-UHFFFAOYSA-N . The canonical SMILES is CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC .Chemical Reactions Analysis

Phosphorous Acid Trioleyl Ester, like other esters, can undergo hydrolysis, a most important reaction of esters . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol. Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Phosphorous Acid Trioleyl Ester is a colorless to light orange to yellow clear liquid . Its density is 0.88 and its refractive index is 1.47 . The molecular weight is 833.38 .Aplicaciones Científicas De Investigación

Food Contact Materials

Phosphorous Acid Trioleyl Ester has been assessed for use in food contact materials . The European Food Safety Authority (EFSA) has conducted a safety assessment of this substance, considering its potential risks related to the intended use . It’s used in plastic food contact materials .

Biomedical Ingredient

Phosphorous Acid Trioleyl Ester is utilized as a biomedical ingredient . It’s used in the treatment of various diseases .

Drug Formulations

This compound exhibits potential applications in drug formulations . It’s used in the creation of therapeutic drugs for chronic conditions .

Cancer Treatment

Phosphorous Acid Trioleyl Ester has therapeutic effects against chronic conditions such as cancer . It’s used in the development of cancer treatments .

Neurodegenerative Disorders

This compound is also used in the treatment of neurodegenerative disorders . It’s used in the development of treatments for conditions like Alzheimer’s and Parkinson’s .

Mecanismo De Acción

Target of Action

Phosphorous Acid Trioleyl Ester, also known as Trioleyl Phosphite , is a type of phosphite ester. Phosphite esters are known to function as antioxidants . They are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications . The primary targets of Phosphorous Acid Trioleyl Ester are likely to be reactive oxygen species (ROS) and hydroperoxides that can cause oxidative damage.

Mode of Action

Phosphite esters, including Phosphorous Acid Trioleyl Ester, function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They act as hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . Aryl phosphites, particularly those derived from sterically hindered phenols, can act as chain-breaking primary antioxidants by reduction of peroxyl radicals to alkoxyl radicals .

Biochemical Pathways

It is known that phosphite esters can decompose hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis in the course of reaction . This suggests that Phosphorous Acid Trioleyl Ester may interact with biochemical pathways involving oxidative stress and inflammation, where hydroperoxides and other ROS play a key role.

Pharmacokinetics

Its physical properties such as its clear liquid form, specific gravity of 088 , and molecular weight of 833.40 suggest that it may have unique pharmacokinetic properties

Result of Action

The molecular and cellular effects of Phosphorous Acid Trioleyl Ester’s action are likely related to its antioxidant activity. By reducing peroxyl radicals to alkoxyl radicals, it can potentially prevent oxidative damage at the molecular and cellular levels . This could have implications for the stability and longevity of materials, particularly polymers, that are susceptible to oxidative degradation.

Action Environment

The action, efficacy, and stability of Phosphorous Acid Trioleyl Ester can be influenced by various environmental factors. For instance, the nature of the substrate to be stabilized and the reaction conditions can affect its antioxidant function Additionally, factors such as temperature and pH could potentially impact its stability and reactivity

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician .

Direcciones Futuras

Phosphorous Acid Trioleyl Ester, like other phosphate esters and anhydrides, are essential in biology . Phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . This perspective gives an overview of some very recent achievements in synthetic phosphorylation chemistry and aims at identifying challenges that lie ahead .

Propiedades

IUPAC Name |

tris(octadec-9-enyl) phosphite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULKPMBZSVVAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710036 |

Source

|

| Record name | Trioctadec-9-en-1-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorous Acid Trioleyl Ester | |

CAS RN |

13023-13-7 |

Source

|

| Record name | Trioctadec-9-en-1-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)